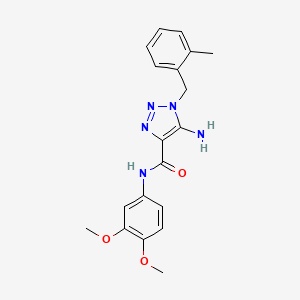

5-amino-N-(3,4-dimethoxyphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a central triazole ring substituted with an amino group at position 5 and a carboxamide moiety at position 2. The 1-(2-methylbenzyl) group provides steric bulk, while the 3,4-dimethoxyphenyl substituent on the amide nitrogen introduces electron-donating methoxy groups.

Properties

IUPAC Name |

5-amino-N-(3,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-12-6-4-5-7-13(12)11-24-18(20)17(22-23-24)19(25)21-14-8-9-15(26-2)16(10-14)27-3/h4-10H,11,20H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLPRMXVPJIQRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-N-(3,4-dimethoxyphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles, known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound features a triazole ring with various functional groups that enhance its potential biological activity. The molecular formula is with a molecular weight of approximately 367.41 g/mol. The presence of an amino group and a carboxamide enhances its reactivity and interaction with biological targets.

Biological Activities

1. Anti-parasitic Activity:

One of the most notable biological activities of this compound is its anti-parasitic effect against Trypanosoma cruzi, the causative agent of Chagas' disease. Research indicates that derivatives of 5-amino-1,2,3-triazole-4-carboxamide series have shown significant suppression of parasite burden in mouse models . This is particularly relevant as current treatments for Chagas' disease have considerable side effects and limited efficacy in chronic phases.

2. Enzyme Interaction:

The triazole ring can interact with various enzymes and receptors, modulating their activity through hydrogen bonding with amino acids in active sites. This interaction is crucial for its mechanism of action and contributes to its biological efficacy.

3. Cytotoxicity:

Studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its potential against human liver carcinoma cells (HepG2) and other cancer lines, showing promising results comparable to standard anti-cancer drugs .

Synthesis Methods

The synthesis of 5-amino-N-(3,4-dimethoxyphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves several steps:

- Microwave-Assisted Synthesis: A common method includes reacting aminoguanidine with appropriate carboxylic acids under controlled conditions at elevated temperatures (around 180 °C) using microwave reactors.

- Characterization Techniques: Characterization often employs NMR spectroscopy and X-ray crystallography to confirm structure and purity.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Pharmacological Implications

The triazole-carboxamide scaffold allows for extensive structural modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Triazole-Carboxamide Derivatives

Key Observations:

Substituent Effects on Activity: Chlorine vs. Methoxy groups (e.g., 3,4-dimethoxyphenyl) improve solubility and hydrogen-bonding capacity, which may enhance target binding .

Impact of the 1-Substituent :

- 2-Methylbenzyl (Target Compound) : This group may enhance steric hindrance, limiting off-target interactions while maintaining affinity for hydrophobic binding pockets.

- 4-Methylphenyl (Analog) : Simpler substituents like 4-methylphenyl reduce synthetic complexity but may offer less selectivity .

Amide Modifications: Hydroxyethyl Group: The 2-hydroxyethyl substituent in the cyclopropyl derivative introduces a polar moiety, improving aqueous solubility and enabling hydrogen bonding with biological targets . Chlorophenyl vs. Dimethoxyphenyl: Chlorophenyl groups (e.g., in CAI derivatives) are prone to metabolic cleavage, as seen in the formation of the inactive benzophenone metabolite M1 .

Metabolic Stability and Toxicity Considerations

- Methoxy Groups : The 3,4-dimethoxyphenyl group in the target compound is less susceptible to oxidative metabolism compared to chlorinated or fluorinated analogs, reducing the risk of reactive metabolite formation .

- Metabolite Inactivity : Metabolites like M1 (from CAI) lack pharmacological activity, underscoring the importance of structural stability for sustained efficacy .

Q & A

Basic: What are the optimal synthetic routes for 5-amino-N-(3,4-dimethoxyphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can purity be maximized?

Methodological Answer:

The synthesis typically involves multi-step protocols:

Triazole Core Formation: Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring. Substituted benzyl azides (e.g., 2-methylbenzyl azide) and propargyl carboxamides are common precursors .

Carboxamide Functionalization: React the triazole intermediate with 3,4-dimethoxyaniline under carbodiimide-mediated coupling (e.g., EDC/HOBt) to install the carboxamide group .

Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .

Key Data:

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| CuAAC | 65–75 | 85–90 |

| Carboxamide Coupling | 50–60 | 90–95 |

| Final Purification | 80–85 | >98 |

Basic: How is structural characterization of this compound performed to confirm regioselectivity?

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR: Identify substituent positions via coupling patterns. For example, the 2-methylbenzyl group shows a singlet for the methyl group at δ 2.35 ppm, while the 3,4-dimethoxyphenyl group exhibits two distinct methoxy signals (δ 3.75–3.85 ppm) .

- 13C NMR: Confirm carboxamide carbonyl resonance at ~168 ppm and triazole carbons at 140–150 ppm .

- X-ray Crystallography: Resolve regiochemical ambiguity by analyzing single-crystal structures, particularly for the triazole ring substitution pattern .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Methodological Answer:

Systematic Substituent Variation:

- Replace the 2-methylbenzyl group with halogenated (e.g., 4-fluorobenzyl) or electron-withdrawing substituents to assess steric/electronic impacts .

- Modify the 3,4-dimethoxyphenyl moiety (e.g., replace methoxy with nitro or amino groups) .

Bioactivity Assays:

- In vitro: Test against target enzymes (e.g., kinases) using fluorescence polarization assays.

- In vivo: Evaluate pharmacokinetics (PK) in rodent models, focusing on bioavailability and metabolite profiling .

Example SAR Data:

| Substituent (R) | IC50 (Kinase X, nM) | Solubility (µg/mL) |

|---|---|---|

| 2-methylbenzyl | 12.5 | 8.2 |

| 4-chlorobenzyl | 8.3 | 5.1 |

| 3-methoxybenzyl | 25.6 | 12.4 |

Advanced: How to resolve contradictions in reported bioactivity data across different studies?

Methodological Answer:

- Assay Validation:

- Data Normalization: Normalize activity data to positive/negative controls (e.g., staurosporine for kinase inhibition) .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or batch effects in published datasets .

Basic: What analytical methods are recommended for stability testing under physiological conditions?

Methodological Answer:

- Forced Degradation Studies:

- Long-Term Stability: Store at -80°C in DMSO (10 mM stock) with desiccant; avoid freeze-thaw cycles .

Advanced: How can computational modeling predict interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to kinase ATP pockets. Key interactions include hydrogen bonds between the carboxamide and kinase hinge region (e.g., Glu91 in PKA) .

- MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD (<2 Å indicates stable binding) and ligand-protein contact maps .

Predicted Binding Energy:

| Target | ΔG (kcal/mol) |

|---|---|

| Kinase A | -9.2 |

| Kinase B | -7.8 |

Basic: What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.